molecular formula C11H9ClN2O B2582417 5-Chloro-2-(pyridin-3-yloxy)aniline CAS No. 450399-72-1

5-Chloro-2-(pyridin-3-yloxy)aniline

Cat. No. B2582417
CAS RN: 450399-72-1
M. Wt: 220.66
InChI Key: VHYPYHTUANYJEQ-UHFFFAOYSA-N
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Description

5-Chloro-2-(pyridin-3-yloxy)aniline (also known as 5-chloro-2-pyridin-3-yloxy)aniline or 5-chloro-2-pyridin-3-yl-aniline) is an important organic compound used in a variety of scientific research applications. It is an aromatic amine that can be synthesized from various precursors, including aromatic aldehydes, aromatic acids, and aromatic nitriles. This compound has been extensively studied for its biochemical and physiological effects, and its ability to be used in laboratory experiments.

Scientific Research Applications

Coordination Chemistry and Molecular Structure

Complexes of mercury(II), silver(I), and gold(I) with aniline or pyridine-functionalized N-heterocyclic carbene have been synthesized and characterized. The study of these complexes, involving compounds related to "5-Chloro-2-(pyridin-3-yloxy)aniline," has contributed to understanding the coordination chemistry of these metals and the role of aniline groups in stabilizing crystal structures through hydrogen bonding interactions (Ren-Tai Zhuang et al., 2013).

Organic Synthesis and Catalysis

The discovery of "2-(pyridin-2-yl)aniline" as a directing group for C-H bond amination mediated by cupric acetate showcases the potential applications in organic synthesis and catalysis. This research illustrates the efficiency of related compounds in facilitating the amination of benzamide derivatives, revealing the broader utility of "5-Chloro-2-(pyridin-3-yloxy)aniline" in synthetic organic chemistry (Hong-Yi Zhao et al., 2017).

Antileishmanial Drug Development

In the search for new antileishmanial agents, derivatives synthesized from reactions involving pyrazolo[3,4-b]pyridine and aniline derivatives have been evaluated. This research underscores the potential of "5-Chloro-2-(pyridin-3-yloxy)aniline" related compounds in the development of novel therapeutic agents against Leishmania infections (Heloisa de Mello et al., 2004).

Metal Complexes and Polymerisation

The synthesis and structural characterization of Silver(I)-pyridinyl Schiff base complexes, and their reactivity in the ring-opening polymerization of ε-caprolactone, demonstrate the application of "5-Chloro-2-(pyridin-3-yloxy)aniline" related compounds in materials science. These complexes have catalytic activity that is pertinent to the development of polymeric materials (E. Njogu et al., 2017).

Corrosion Inhibition

A study on the theoretical and experimental aspects of a new aniline derivative as a corrosion inhibitor for mild steel in acid medium indicates the utility of "5-Chloro-2-(pyridin-3-yloxy)aniline" related compounds in the field of corrosion science. This research emphasizes the compound's ability to form protective films on metal surfaces, significantly reducing corrosion rates (C. M. Fernandes et al., 2019).

properties

IUPAC Name

5-chloro-2-pyridin-3-yloxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c12-8-3-4-11(10(13)6-8)15-9-2-1-5-14-7-9/h1-7H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYPYHTUANYJEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OC2=C(C=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(pyridin-3-yloxy)aniline

CAS RN

450399-72-1
Record name 5-chloro-2-(pyridin-3-yloxy)aniline
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